Carbonocyanidic amide, diethyl-
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Overview
Description
Carbonocyanidic amide, diethyl- is an organic compound that belongs to the class of amides Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonocyanidic amide, diethyl- can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione . The reaction typically occurs under mild conditions and can yield high purity products.
Industrial Production Methods
In industrial settings, the production of Carbonocyanidic amide, diethyl- often involves the use of high-efficiency coupling reagents and catalysts to ensure high yields and purity. Methods such as electrosynthesis have been explored for their green chemistry benefits, offering a more sustainable approach to amide synthesis .
Chemical Reactions Analysis
Types of Reactions
Carbonocyanidic amide, diethyl- undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the amide can be reduced to an amine.
Substitution: The amide can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, heat.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and ammonia or amine.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Carbonocyanidic amide, diethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carbonocyanidic amide, diethyl- involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the formation of a carboxylic acid and an amine . In reduction reactions, the compound is reduced by hydride ions from reducing agents like LiAlH4, resulting in the formation of an amine .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): Another amide commonly used as a solvent and reagent in organic synthesis.
Acetamide: A simpler amide used in various chemical reactions and industrial applications.
Benzamide: An aromatic amide with applications in organic synthesis and pharmaceuticals.
Uniqueness
Carbonocyanidic amide, diethyl- is unique due to its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and applications. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
1-cyano-N,N-diethylformamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-8(4-2)6(9)5-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXMBLXQZGZEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465676 |
Source
|
Record name | Carbonocyanidic amide, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-03-1 |
Source
|
Record name | Carbonocyanidic amide, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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